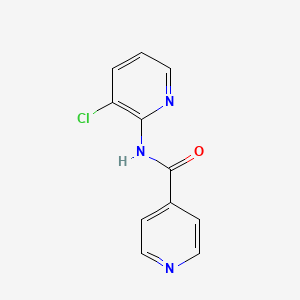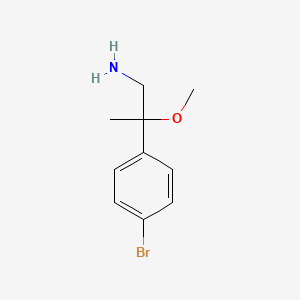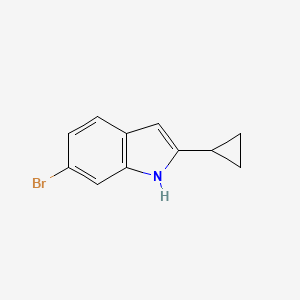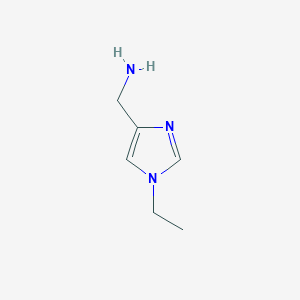
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid, commonly known as DHBA, is a naturally occurring compound found in a variety of plants, including the bark of the willow tree and the leaves of the cherry tree. DHBA is a phenolic compound, meaning it contains an aromatic ring with at least one hydroxyl group attached. DHBA has been studied extensively for its potential medicinal properties, including its anti-inflammatory, anti-oxidant, and anti-cancer activities.
科学的研究の応用
DHBA has been studied extensively for its potential medicinal properties, including its anti-inflammatory, anti-oxidant, and anti-cancer activities. In particular, DHBA has been investigated for its potential to inhibit the growth of certain types of cancer cells. In addition, DHBA has been studied for its potential to reduce inflammation and oxidative stress associated with a variety of diseases, including diabetes, arthritis, and cardiovascular diseases. DHBA has also been studied for its potential to reduce the risk of certain types of cancers, such as breast and prostate cancer.
作用機序
The exact mechanism of action of DHBA is not yet fully understood. However, it is believed that DHBA acts as an antioxidant by scavenging free radicals and inhibiting the activity of enzymes involved in the production of reactive oxygen species. In addition, DHBA has been shown to inhibit the activity of certain enzymes involved in the inflammation process, such as cyclooxygenase-2. Finally, DHBA has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of certain signaling pathways, such as the NF-κB pathway.
Biochemical and Physiological Effects
DHBA has been shown to have a variety of biochemical and physiological effects. In particular, DHBA has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2. In addition, DHBA has been shown to reduce oxidative stress, which is associated with a variety of diseases, including diabetes, arthritis, and cardiovascular diseases. Finally, DHBA has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of certain signaling pathways, such as the NF-κB pathway.
実験室実験の利点と制限
The use of DHBA in laboratory experiments has several advantages. First, DHBA is a natural compound, meaning it is non-toxic and safe to use in laboratory experiments. Second, DHBA is relatively easy to synthesize, making it readily available for laboratory experiments. Finally, DHBA has been studied extensively for its potential medicinal properties, making it a valuable tool for laboratory experiments.
However, there are also some limitations to using DHBA in laboratory experiments. First, DHBA is a relatively small molecule, meaning it is difficult to study its full range of effects in laboratory experiments. Second, DHBA has only been studied for its potential medicinal properties, meaning its effects on other biological processes are not yet fully understood. Finally, the exact mechanism of action of DHBA is not yet fully understood, making it difficult to use DHBA in laboratory experiments.
将来の方向性
Despite its potential medicinal properties, the full range of effects of DHBA is still not fully understood. Therefore, further research is needed to better understand the biochemical and physiological effects of DHBA. In particular, further research is needed to better understand the exact mechanism of action of DHBA and its effects on other biological processes. In addition, further research is needed to investigate the potential therapeutic applications of DHBA, such as its use in the treatment of cancer and other diseases. Finally, further research is needed to investigate the potential side effects of DHBA and to develop safer and more effective formulations for its use in clinical settings.
合成法
DHBA can be synthesized through a variety of methods, including chemical synthesis, biotechnological synthesis, and natural product synthesis. Chemical synthesis is the most common method and involves the reaction of pyridine and benzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in aqueous solution and yields DHBA as the product. Biotechnological synthesis involves the use of recombinant DNA technology to produce DHBA, while natural product synthesis involves the extraction of DHBA from natural sources such as plants.
特性
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-3H,4-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEBFUWRHOUXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid | |
CAS RN |
1261870-74-9 |
Source


|
| Record name | 2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)


![dimethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl})amine](/img/structure/B6618755.png)


![tert-butyl N-[(2S)-1-amino-3-methoxypropan-2-yl]carbamate](/img/structure/B6618772.png)




![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)

